(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18517959
InChI: InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H
SMILES:
Molecular Formula: C8H18Cl2N2O2S
Molecular Weight: 277.21 g/mol

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl

CAS No.:

Cat. No.: VC18517959

Molecular Formula: C8H18Cl2N2O2S

Molecular Weight: 277.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl -

Specification

Molecular Formula C8H18Cl2N2O2S
Molecular Weight 277.21 g/mol
IUPAC Name 4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide;dihydrochloride
Standard InChI InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H
Standard InChI Key QLZYFIDOIRDQSE-UHFFFAOYSA-N
Canonical SMILES C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiomorpholine-1,1-dioxide family, characterized by a six-membered ring containing sulfur and nitrogen atoms. Key structural and molecular details include:

PropertyValueSource
Molecular FormulaC₈H₁₈Cl₂N₂O₂S
Molecular Weight277.21 g/mol
IUPAC Name(R)-4-(pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
CAS Number1015443-63-6
Storage Temperature0–8°C
Purity95–98%

The (R)-configuration at the pyrrolidine C3 position is critical for its stereochemical specificity, which may influence biological interactions . The dihydrochloride salt enhances solubility in aqueous media, making it suitable for pharmacological studies .

Synthesis and Characterization

Synthetic Routes

Thiomorpholine-1,1-dioxide derivatives are typically synthesized via nucleophilic aromatic substitution or oxidation reactions:

  • Step 1: Substitution of a chlorine atom in dichloropyrimidine with thiomorpholine under basic conditions (e.g., DIPEA in ethanol) .

  • Step 2: Oxidation of the sulfur atom in thiomorpholine to sulfone groups using agents like Oxone® or MCPBA .

  • Chiral Resolution: The (R)-enantiomer is isolated via chiral chromatography or asymmetric synthesis .

Analytical Characterization

  • NMR Spectroscopy: Confirms the sulfone groups (δ ~3.5–4.5 ppm for SO₂) and pyrrolidine ring protons .

  • Mass Spectrometry: Molecular ion peak at m/z 277.21 corresponds to the protonated form .

  • X-ray Crystallography: Resolves the (R)-configuration and hydrogen bonding with chloride ions .

Physicochemical Properties

PropertyValueSource
SolubilitySoluble in water, DMSO, and methanol
Melting PointNot reported (decomposes above 200°C)
LogP (Partition Coefficient)~0.34 (predicted)
StabilityHygroscopic; stable under inert atmosphere

The dihydrochloride salt form improves stability and bioavailability compared to the free base .

HazardPrecautionSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315/H319 (Skin/Eye irritation)Wear gloves and goggles
H335 (Respiratory irritation)Use in ventilated areas

The compound is classified under GHS07 and requires storage at 0–8°C to prevent degradation .

Applications in Drug Discovery

  • Intermediate Synthesis: Used in constructing piperidine/thiomorpholine-linked heterocycles for CNS-targeted drugs .

  • Enantiomeric Specificity: The (S)-enantiomer (CAS: 1067716-53-3) is commercially available, enabling comparative studies .

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